

# 1-Hydroxyheptan-2-one CAS 17046-01-4 basic information

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## Compound of Interest

Compound Name: 1-Hydroxyheptan-2-one

CAS No.: 17046-01-4

Cat. No.: B3048465

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## Technical Monograph: 1-Hydroxyheptan-2-one CAS 17046-01-4 | Structural Isomerism, Synthesis, and Biological Context

### Executive Summary

**1-Hydroxyheptan-2-one** (CAS 17046-01-4) is a rare, terminal

-hydroxy ketone (acyloin) characterized by a primary hydroxyl group adjacent to a carbonyl functionality on a heptyl chain. Unlike its more common isomer, 2-hydroxyheptan-3-one, this molecule possesses a unique reactivity profile due to the terminal position of the hydroxyl moiety, making it a potent "reducing ketol" capable of specific redox signaling and heterocycle formation.

While often overshadowed by the parent ketone 2-heptanone (a common alarm pheromone in bees and blue cheese odorant), the 1-hydroxy derivative has been identified as a bioactive constituent in *Zingiber mioga* (Myoga ginger), contributing to its distinct fresh-spicy and floral

organoleptic profile. In drug development, it serves as a specialized building block for the synthesis of 2,4-disubstituted thiazoles and imidazoles via Hantzsch-type condensations.

## Chemical Architecture & Properties[1]

### Structural Identity

The molecule consists of a hydrophobic pentyl tail and a hydrophilic, reactive "head" containing the

-hydroxy ketone motif. This bifunctional headgroup allows for tautomerization, coordination with metal ions (bidentate ligand), and oxidation to 2-oxoheptanal.

Property	Value	Source/Derivation
CAS Number	17046-01-4	Registry
IUPAC Name	1-Hydroxyheptan-2-one	Systematic
Formula	C	Stoichiometry
	H	
	O	
Molecular Weight	130.18 g/mol	Calculated
LogP	~1.12 - 1.20	Predicted (XLogP3)
Boiling Point	~85–90 °C @ 10 mmHg	Est. from 2-heptanone (due to H-bond)
Solubility	Soluble in alcohols, ethers; mod. water	Amphiphilic structure
Refractive Index	1.435 (Predicted)	Structural group contribution

### Reactivity Profile

The 1-hydroxy-2-ketone motif is chemically distinct from internal acylloins:

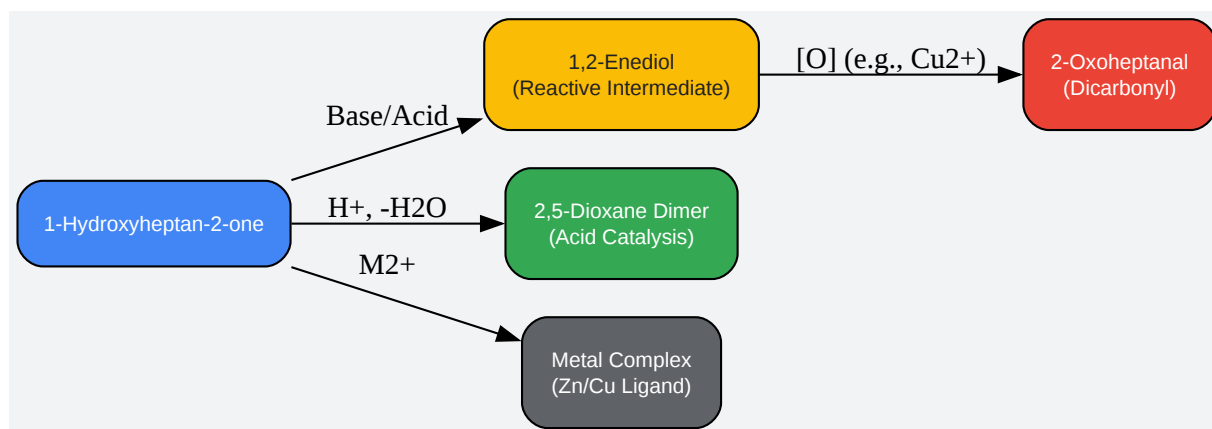
- Redox Activity: It reduces Tollens' reagent (Ag)

Ag

) and Fehling's solution, behaving similarly to

-hydroxy aldehydes due to the potential for 1,2-enediol tautomerization.

- Dimerization: Unlike sterically hindered internal acyloins, the terminal primary alcohol is susceptible to acid-catalyzed dimerization to form cyclic bis-acetals (dioxanes) under dehydrating conditions.
- Chelation: The O=C-C-OH motif forms stable 5-membered chelate rings with transition metals (Cu, Zn), relevant for metalloenzyme inhibition studies.



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Figure 1: Reactivity manifold of **1-Hydroxyheptan-2-one** showing redox, dimerization, and chelation pathways.

## Biological Relevance

## Natural Occurrence

The primary confirmed natural source is Zingiber mioga Roscoe (Zingiberaceae).[1] Analysis of the volatile constituents of this Japanese ginger revealed **1-hydroxyheptan-2-one** as a trace component alongside dominant terpenes like

-pinene and

-phellandrene.

- Role: Likely a metabolic oxidation product of 2-heptanone or a degradation product of long-chain fatty acid hydroperoxides.
- Sensory: Contributes a "creamy, fatty, herbaceous" nuance to the sharp spice of the ginger.

## Metabolic Implications

In mammalian systems, 2-heptanone is a known metabolite (detectable in urine under stress). The 1-hydroxy derivative represents a Phase I functionalization product.

- Pathway:

-oxidation (terminal) usually targets the methyl end, but

-oxidation relative to the ketone is enzymatically feasible via P450 isozymes targeting the activated

-position, though the C3 position is kinetically favored (forming 3-hydroxyheptan-2-one). The presence of the C1-isomer implies a specific enzymatic insertion or an aldehyde-derived biosynthetic origin (e.g., ThDP-dependent ligation).

## Synthesis & Production Protocols

For research applications requiring high purity, isolation from Zingiber is inefficient. Chemical synthesis is required.[2][3][4] Two primary routes exist: the Thiazolium-Catalyzed Cross-Benzoin (Biomimetic) and the Diazoketone Hydrolysis (Classic).

## Recommended Route: Thiazolium-Catalyzed Cross-Benzoin Condensation

This method is preferred for its atom economy and specificity for the terminal hydroxy ketone. It utilizes "Umpolung" (polarity reversal) chemistry where hexanal acts as the acyl anion equivalent attacking formaldehyde.

Mechanism:

- **Catalyst Activation:** A thiazolium salt (e.g., 3-ethylbenzothiazolium bromide) is deprotonated by base (EtN) to form a carbene.
- **Breslow Intermediate:** The carbene attacks Hexanal, forming an enaminol intermediate (acyl anion equivalent).
- **Coupling:** The enaminol attacks Formaldehyde (highly reactive electrophile).
- **Elimination:** The product is released, regenerating the carbene.

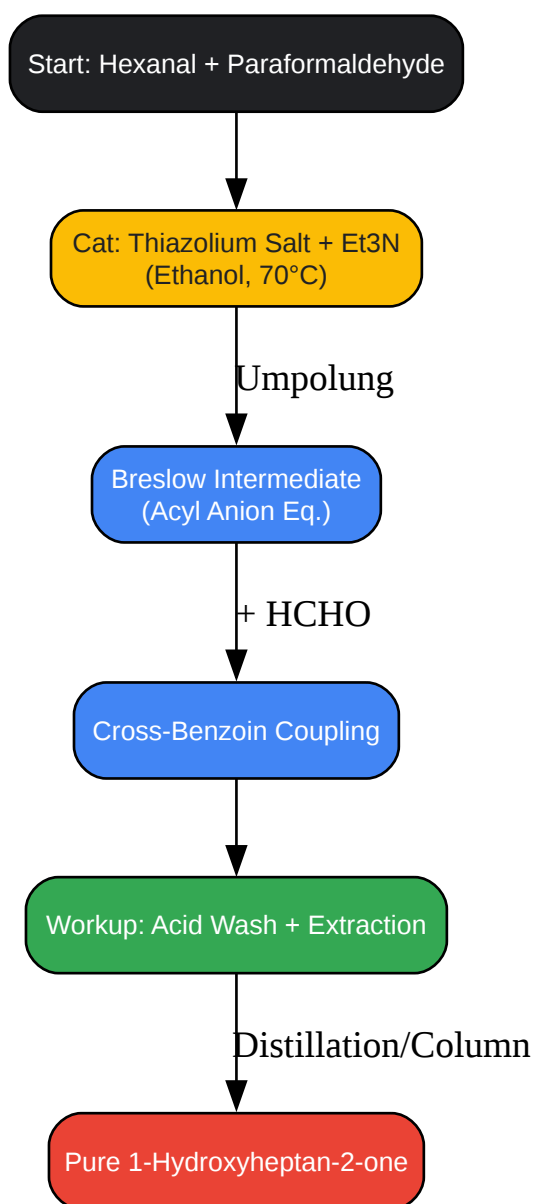
## Experimental Protocol

- **Reagents:** Hexanal (10 mmol), Paraformaldehyde (15 mmol), 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (0.5 mmol), Triethylamine (EtN, 5 mmol), Ethanol (anhydrous).
- **Apparatus:** Flame-dried round-bottom flask, reflux condenser, inert atmosphere (N<sub>2</sub>).

Step-by-Step Procedure:

- **Catalyst Prep:** Dissolve the thiazolium salt in anhydrous ethanol (20 mL) under N<sub>2</sub>. Add EtN and stir for 15 min at Room Temperature (RT) to generate the active ylide (yellow color develops).
- **Substrate Addition:** Add Hexanal followed by Paraformaldehyde.

- Reaction: Heat the mixture to 60–70 °C. Stir for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1); look for the disappearance of Hexanal and appearance of a polar spot.
- Workup: Cool to RT. Remove solvent in vacuo. Redissolve residue in CH<sub>2</sub>Cl<sub>2</sub> (50 mL) and wash with 5% HCl (to remove catalyst/amine) and Brine.
- Purification: Dry organic layer over MgSO<sub>4</sub>. Concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
- Yield: Typical yields range from 60–75%.



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Figure 2: Biomimetic synthesis via Thiazolium-catalyzed Cross-Benzoin condensation.

## Alternative Route: Diazoketone Hydrolysis

Used when absolute regiocontrol is required and cyanide/thiazolium chemistry fails.

- Activation: Hexanoic acid

Hexanoyl chloride (SOCl<sub>2</sub>)

).

- Diazotization: Hexanoyl chloride + CH

N

(Diazomethane)

1-Diazoheptan-2-one.

- Hydrolysis: 1-Diazoheptan-2-one + H

SO

/H

O

**1-Hydroxyheptan-2-one.** Note: This route involves hazardous diazomethane and is less preferred for scale-up.

## Analytical Validation

To verify the identity of the synthesized product, the following spectral signatures must be confirmed.

### Proton NMR ( <sup>1</sup>H NMR, 400 MHz, CDCl<sub>3</sub> )

- 4.20 ppm (s, 2H): Characteristic signal for the isolated methylene group adjacent to the carbonyl and hydroxyl (-C(O)-CH

-OH). Note: If D

O exchange is performed, the OH coupling disappears.

- 2.45 ppm (t, 2H):

-methylene of the pentyl chain (-CH

-C(O)-).

- 1.60 ppm (m, 2H):

-methylene.

- 1.30 ppm (m, 4H): Bulk methylene chain.
- 0.90 ppm (t, 3H): Terminal methyl group.

## Mass Spectrometry (GC-MS)

- Molecular Ion: m/z 130 (often weak or invisible due to dehydration).
- Base Peak: m/z 99 (Loss of -CH

OH, alpha-cleavage).

- Diagnostic Fragment: m/z 31 (CH

=OH

), confirming the primary alcohol terminus.

## References

- Natural Occurrence in Zingiber mioga
  - Title: Volatile Flavor Compounds of Myoga (Zingiber Mioga).[5]
  - Source: Bioscience, Biotechnology, and Biochemistry.
  - URL:[Link][1][4][6]
- Synthesis via Thiazolium Catalysis (General Protocol)
- General Reactivity of Alpha-Hydroxy Ketones
  - Title: Synthesis of  $\alpha$ -hydroxy ketones and aldehydes.[7][8]
  - Source: Organic Chemistry Portal.
  - URL:[Link]
- Chemical Identity & Properties

- Title: **1-Hydroxyheptan-2-one** (CID 12691664).[9][10]
- Source: PubChem Compound Summary.
- URL:[Link][9]

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